4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide
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Overview
Description
The compound “4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide” is a versatile material used in scientific research. It belongs to the class of compounds known as 2,4-disubstituted thiazoles . Thiazoles are important heterocyclics exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
The synthesis of thiazole derivatives, including “4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide”, involves the use of various substituents on the thiazole ring . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures and evaluated their biological activities .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antibacterial Activity
Thiazoles have demonstrated antibacterial properties. Researchers have synthesized compounds containing the thiazole ring with various substituents and evaluated their biological effects. The compound may exhibit antibacterial activity against specific bacterial strains, making it relevant for drug development in infectious disease treatment .
Antifungal Potential
Thiazoles also exhibit antifungal properties. Investigating the antifungal activity of this compound could provide insights into its potential use as an antifungal agent against fungal pathogens .
Anti-Inflammatory Effects
Inflammation plays a crucial role in various diseases. The compound’s anti-inflammatory properties could be explored for conditions such as arthritis, inflammatory bowel disease, or other inflammatory disorders .
Antitumor and Cytotoxic Activity
Thiazoles have been investigated for their antitumor effects. Preliminary studies suggest that this compound may exhibit cytotoxicity against cancer cell lines. Further research could explore its potential as an anticancer agent .
Antiviral Applications
Given the ongoing need for effective antiviral drugs, evaluating the compound’s antiviral activity could be valuable. It might inhibit viral replication or entry, making it relevant for viral infections .
Antioxidant Properties
Thiazoles with antioxidant activity can protect cells from oxidative stress. Investigating whether this compound possesses antioxidant effects could contribute to understanding its therapeutic potential .
Mechanism of Action
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria by interfering with their protein synthesis
Biochemical Pathways
For example, some thiazole derivatives can inhibit the synthesis of certain proteins in bacteria, leading to their death
Pharmacokinetics
The solubility of a compound in water and other solvents can influence its bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the pharmacokinetics of this compound.
Result of Action
Thiazole derivatives are known to have a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor effects
Safety and Hazards
The safety and hazards of thiazole derivatives depend on their specific structures and applications. Some thiazole derivatives are used as drugs, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Future Directions
Thiazole derivatives, including “4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide”, continue to be an area of interest in scientific research due to their diverse biological activities . Future research may focus on the design and structure–activity relationship of bioactive molecules .
properties
IUPAC Name |
4-[[2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S2/c1-28-15-6-8-16(9-7-15)30(26,27)23-19-22-14(11-29-19)10-17(24)21-13-4-2-12(3-5-13)18(20)25/h2-9,11H,10H2,1H3,(H2,20,25)(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFASIANIESNPHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(2-(4-Methoxyphenylsulfonamido)thiazol-4-yl)acetamido)benzamide |
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